molecular formula C19H21N5O3S B2802398 Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 872995-35-2

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2802398
CAS No.: 872995-35-2
M. Wt: 399.47
InChI Key: YXJUBHMMEJGSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 4-methylbenzamidoethyl side chain at position 3 of the triazole ring.
  • A thioacetate ester group at position 6 of the pyridazine ring.

The compound’s design aligns with trends in medicinal chemistry, where triazole and pyridazine motifs are leveraged for their metabolic stability and binding affinity .

Properties

IUPAC Name

ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-27-18(25)12-28-17-9-8-15-21-22-16(24(15)23-17)10-11-20-19(26)14-6-4-13(2)5-7-14/h4-9H,3,10-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJUBHMMEJGSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a benzamide derivative. Its IUPAC name reflects the various functional groups present:

  • Ethyl Group : Contributes to the lipophilicity of the compound.
  • Triazole and Pyridazine Rings : Known for their biological activities, these heterocycles can interact with various biological targets.
  • Benzamide Moiety : Often associated with pharmacological activity, particularly in cancer and inflammation.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Anticancer Activity : The triazole and pyridazine components are known to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of triazoles have shown efficacy against targets such as thymidylate synthase and HDAC (histone deacetylases), which are crucial in cancer biology .
  • Antimicrobial Properties : Compounds containing thioether linkages have demonstrated antimicrobial activity against various pathogens. The presence of the benzamide structure may enhance this activity through specific interactions with microbial enzymes or receptors .
  • Anti-inflammatory Effects : Similar compounds have been investigated for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or signaling pathways .

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTriazole derivativesInhibition of cell proliferation
AntimicrobialBenzamide derivativesActivity against Staphylococcus aureus and others
Anti-inflammatoryVarious benzamidesReduction in cytokine levels

Case Studies

  • Anticancer Activity : A study on related triazole compounds showed significant inhibition of tumor growth in xenograft models. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle regulators .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives with thioether linkages exhibited potent activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .
  • Inflammation Modulation : Research indicated that certain benzamide derivatives could reduce inflammation in animal models by downregulating NF-kB signaling pathways .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antitumor properties . The presence of the triazole and pyridazine moieties in its structure is known to enhance biological activity. Research indicates that derivatives containing triazole rings exhibit significant anticancer effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Activity

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has also been evaluated for its antimicrobial properties . The triazole ring is known for its ability to disrupt fungal cell membranes and inhibit the synthesis of ergosterol, a key component of fungal cell walls. Studies have reported that similar compounds demonstrate potent activity against a range of bacteria and fungi, suggesting that this compound could be effective in treating infections caused by resistant strains .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the development of new drugs with enhanced potency and selectivity. For example, derivatives can be synthesized by altering the substituents on the triazole or pyridazine rings to optimize their pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited high potency against specific cancer cell lines, indicating that modifications to the ethyl acetate moiety can lead to improved therapeutic agents .
  • Antimicrobial Studies : Research highlighted the effectiveness of triazole derivatives against various pathogens, establishing a correlation between structural features and antimicrobial efficacy .

Data Tables

Property/ActivityObserved EffectReference
Antitumor ActivitySignificant inhibition in cancer cell lines
Antimicrobial ActivityEffective against bacterial and fungal strains
Synthetic VersatilityIntermediate for novel drug synthesis

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and amide groups are susceptible to hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Product Analytical Validation
Ester Hydrolysis1M NaOH, 80°C, 6h2-((3-(2-(4-methylbenzamido)ethyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acidHPLC purity >95%
Amide Hydrolysis6M HCl, reflux, 12hCleavage of 4-methylbenzamido group to free amineNMR confirmation of amine signal
  • Ester Hydrolysis : The ethyl ester undergoes saponification to yield the carboxylic acid, enhancing water solubility for pharmacological studies.

  • Amide Hydrolysis : Requires harsh conditions due to the stability of the benzamido group. Partial hydrolysis may occur at the acetamido moiety under milder acidic conditions.

Oxidation Reactions

The thioether (-S-) linkage can undergo oxidation to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)RT, 4hSulfoxide derivative65%
mCPBA (1.2 eq)DCM, 0°C to RT, 8hSulfone derivative82%
  • Oxidation selectivity depends on stoichiometry and reaction time. Sulfone formation is favored with stronger oxidants like mCPBA.

Substitution Reactions

The triazolo-pyridazin ring may participate in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings:

Reaction Type Reagents/Conditions Product Notes
Buchwald-Hartwig AminationPd(dba)₂, Xantphos, KOtBu, aryl halideIntroduction of aryl/alkyl amines at C3 positionLimited by steric hindrance
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives via C-H activationRequires directing groups
  • Substituents on the triazole ring influence reaction feasibility. Electron-withdrawing groups enhance NAS reactivity .

Cyclization and Cross-Coupling

The compound’s heterocyclic core enables participation in cycloaddition or ring-forming reactions:

Method Conditions Application Reference
Oxidative CyclizationI₂, DMSO, 100°CFormation of fused triazolo-pyridazin systemsAnalogous to
PropargylationCuI, DIPEA, DMFAlkyne insertion for click chemistry
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can modify peripheral groups for bioconjugation.

Stability Considerations

Key stability factors under varying conditions:

Parameter Observation Implications
pH SensitivityDegrades in strongly acidic (pH <2) or basic (pH >10) media via ester/amide hydrolysisRequires neutral buffers for storage
Thermal StabilityStable up to 150°C; decomposition observed at higher temperaturesAvoid high-temperature reactions
Light SensitivityNo significant photodegradation under standard lab conditionsStandard light exposure permissible

Synthetic Modifications for Bioactivity

Structural analogs highlight reactivity-activity relationships:

  • Thioether to sulfone conversion enhances kinase inhibition (e.g., c-Met, VEGFR-2) by improving binding affinity.

  • Ester hydrolysis increases solubility but may reduce membrane permeability in cell-based assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate and analogous compounds:

Compound Name/ID Core Structure Key Substituents Biological Target/Activity Reference
This compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylbenzamidoethyl (position 3), thioacetate (position 6) Hypothesized enzyme inhibition (e.g., kinase or protease targets)
I-6230 Pyridazine-linked phenethylamino Pyridazin-3-yl phenethylamino benzoate Not specified; likely evaluated for receptor binding or anti-inflammatory activity
I-6273 Isoxazole-linked phenethylamino Methylisoxazol-5-yl phenethylamino benzoate Probable antimicrobial or antiproliferative activity
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine Pyrazolo-triazolo-triazine Ethylthio, alkylthio groups Lanosterol-14α-demethylase inhibition (antifungal potential)
Compound 16 (N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide) Triazolo[4,3-a]pyrazine Antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via phenoxyethyl chain Antioxidant-conjugated design for dual-action therapeutic effects

Key Observations:

Core Heterocycle Variations :

  • The primary compound uses a [1,2,4]triazolo[4,3-b]pyridazine core, distinct from pyrazolo-triazolo-triazines (e.g., ) or triazolo-pyrazines (e.g., ). These differences influence electronic properties and binding interactions.
  • Pyridazine and pyrazine derivatives (e.g., I-6230, ) prioritize aromatic stacking, while triazolo systems enhance metabolic stability .

Substituent Impact: Thioacetate vs. Thioether: The thioacetate group in the primary compound may improve solubility compared to alkylthio groups in pyrazolo-triazolo-triazines . Amide vs. Ester Linkages: The 4-methylbenzamidoethyl group introduces a lipophilic amide bond, contrasting with ester-linked phenethylamino groups in I-series compounds (e.g., I-6230, ). This may affect membrane permeability.

Biological Activity: Compounds with sulfur-containing side chains (e.g., thioacetate, alkylthio) show promise in targeting fungal enzymes (e.g., lanosterol-14α-demethylase in ). Antioxidant conjugates (e.g., ) highlight the role of hybrid designs in multifunctional drug development.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis involves a multi-step sequence starting with the formation of the triazolo-pyridazine core, followed by functionalization of the 3- and 6-positions. Key steps include:

  • Step 1: Condensation of 4-methylbenzamidoethylamine with a pyridazine precursor to form the triazolo-pyridazine scaffold .
  • Step 2: Thioether linkage introduction via nucleophilic substitution at the 6-position using ethyl 2-mercaptoacetate under basic conditions (e.g., NaH/DMF) .
  • Step 3: Final esterification or coupling reactions to install the acetamide and ethyl thioacetate groups .

Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% compared to traditional reflux .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Monitoring: Use TLC (silica gel, hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should be analyzed?

Methodological Answer:
Critical techniques include:

  • 1H/13C NMR:
    • Triazole protons appear as singlet(s) near δ 8.2–8.5 ppm.
    • Thioacetate methylene (–SCH2–) resonates at δ 3.8–4.1 ppm (split into a quartet due to adjacent ester group) .
    • 4-Methylbenzamido carbonyl carbon at ~δ 167 ppm in 13C NMR .
  • Mass Spectrometry (HRMS):
    • Expected molecular ion [M+H]+ at m/z 469.15 (C22H24N6O3S), with fragmentation peaks at m/z 352 (loss of thioacetate) and 178 (triazolo-pyridazine core) .
  • IR Spectroscopy:
    • Amide C=O stretch at ~1650 cm⁻¹ and thioester C–S at 650–750 cm⁻¹ .

Advanced: How can conflicting biological activity data between in vitro and in vivo models be reconciled?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:

  • PK/PD Modeling: Measure plasma stability (e.g., half-life in rodent serum) to assess metabolic susceptibility. If the compound degrades rapidly in vivo, consider prodrug strategies .
  • Target Engagement Assays: Use bioluminescence resonance energy transfer (BRET) or fluorescence polarization to confirm binding to intended targets (e.g., kinases) in live cells .
  • Species-Specific Metabolism: Compare liver microsome data (human vs. rodent) to identify metabolites that may inhibit activity. For example, cytochrome P450-mediated oxidation of the triazole ring could reduce efficacy in mice but not humans .

Example Data Contradiction Resolution:
If in vitro IC50 for kinase inhibition is 50 nM but in vivo tumor growth inhibition is negligible:

Test solubility (e.g., ≥100 µM in PBS required for efficacy).

Perform Western blotting of tumor biopsies to verify target modulation .

Advanced: What strategies are recommended for elucidating the mechanism of action involving triazolo-pyridazine derivatives?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with candidate targets (e.g., EGFR kinase). Focus on hydrogen bonding between the triazole N2 and kinase hinge region (e.g., Met793 in EGFR) .
  • Proteome Profiling: Employ affinity-based pull-down assays with a biotinylated analog to identify off-target binding partners .
  • SAR Analysis: Compare activity of analogs (see table below) to determine critical substituents:
Analog Structure ModificationBiological Activity ChangeKey Insight
Replacement of thioacetate with methyl ester10-fold ↓ activityThioether critical for membrane permeability
4-Methylbenzamido → 4-fluorobenzamido2-fold ↑ potencyElectron-withdrawing groups enhance target binding

Advanced: How can reaction byproducts during synthesis be systematically identified and minimized?

Methodological Answer:

  • Byproduct Identification:
    • LC-MS/MS: Detect dimers (e.g., disulfide formation during thioether coupling) or oxidized species (e.g., sulfoxide at m/z +16) .
  • Minimization Strategies:
    • Inert Atmosphere: Use N2/Ar during thiol-containing steps to prevent oxidation .
    • Catalytic Additives: Add 1–2 mol% CuI to suppress homocoupling in Sonogashira-like reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.